Ethyl N-Boc-piperidine-4-carboxylate
Overview
Description
Ethyl N-Boc-piperidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds :
- Researchers have developed novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, utilizing ethyl N-Boc-piperidine-4-carboxylate as a building block. These compounds were synthesized for use as achiral and chiral building blocks in different chemical syntheses (Matulevičiūtė et al., 2021).
Computational Study of Electronic Properties :
- A computational study analyzed the impact of polar and non-polar solvents on the electronic properties of N-BOC-Piperidine-4-Carboxylic acid. The study provided insights into stabilization energy, molecular bonding interactions, and other electronic characteristics of the molecule (Vimala et al., 2021).
Synthesis of Pharmaceutical Compounds :
- This compound is used in the synthesis of pharmaceutical intermediates. For example, its derivatives have been evaluated as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer’s disease (Khalid et al., 2014).
Catalysis Research :
- The compound is also significant in catalysis research. For instance, it's used in palladium-catalyzed migrative Negishi coupling, a process important for creating arylpiperidines, a crucial component in pharmaceutical research (Millet & Baudoin, 2015).
Synthesis of Benzothiazole Derivatives :
- In another study, benzothiazole derivatives were synthesized using this compound. These derivatives showed promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Shafi et al., 2021).
Crystal Structure Analysis :
- The crystal structures of derivatives of N-Boc piperidine have been determined, providing valuable information for drug development, especially in understanding the molecular interactions and packing in crystals (Mambourg et al., 2021).
Synthesis of Anticancer Agents :
- This compound is used in the synthesis of propanamide derivatives with potential anticancer properties. These derivatives were evaluated for their effectiveness against cancer cells, highlighting the compound's role in developing new cancer therapies (Rehman et al., 2018).
Synthesis of Antituberculosis Agents :
- Thiazole-aminopiperidine hybrid analogues were designed and synthesized from this compound, showing activity against Mycobacterium tuberculosis, a significant step in the search for new antituberculosis drugs (Jeankumar et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a reagent to synthesize derivatives that act as sodium channel blockers and inhibitors of tumor necrosis factor alpha-converting enzyme .
Mode of Action
It is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This process leads to the formation of compounds such as 4-pyridylpiperidinyl esters .
Biochemical Pathways
Its derivatives have been implicated in the modulation of sodium channels and the inhibition of tumor necrosis factor alpha-converting enzyme , suggesting potential involvement in neuronal signaling and inflammatory response pathways.
Result of Action
Its derivatives have been used to treat stroke patients as sodium channel blockers and as inhibitors of tumor necrosis factor alpha-converting enzyme , suggesting potential neuroprotective and anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
Ethyl N-Boc-piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is commonly used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to the formation of 4-pyridylpiperidinyl esters . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the synthesis of target molecules. The nature of these interactions involves the activation of the ester group, enabling nucleophilic attack by the heterocyclic bromides and chlorides.
Cellular Effects
This compound has been shown to influence various cellular processes. It is used as a reagent to synthesize 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which act as sodium channel blockers to treat stroke patients . This compound affects cell signaling pathways by modulating the activity of sodium channels, leading to changes in cellular excitability and neurotransmission. Additionally, it can impact gene expression and cellular metabolism by altering the activity of key enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It acts as a substrate in palladium-catalyzed reactions, where it undergoes α-arylation with heterocyclic bromides and chlorides . This process involves the formation of a palladium complex, which facilitates the activation of the ester group and subsequent nucleophilic attack. The compound’s ability to modulate sodium channels also contributes to its effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, with a boiling point of 120-135 °C at 0.5 mmHg and a density of 1.046 g/mL at 25 °C . Long-term studies have shown that the compound maintains its activity and does not undergo significant degradation over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate sodium channels and provide therapeutic benefits in stroke treatment . At higher doses, it may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. The compound’s role in the synthesis of sodium channel blockers highlights its importance in modulating metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in pharmaceutical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells Its distribution within tissues can influence its therapeutic effects and potential side effects
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical and pharmaceutical applications.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHJCTUTPIKNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374497 | |
Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142851-03-4 | |
Record name | Ethyl N-Boc-piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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